2-Bromo-4-(Trifluoromethoxy)benzonitrile
Overview
Description
2-Bromo-4-(Trifluoromethoxy)benzonitrile is an organic compound that belongs to the class of benzonitriles. It is characterized by the presence of a bromine atom at the second position and a trifluoromethoxy group at the fourth position on the benzene ring, along with a nitrile group. This compound is significant in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties .
Mechanism of Action
Target of Action
It’s structurally similar compound, 4-(trifluoromethyl)benzonitrile, is known to be a key intermediate in the synthesis of fluvoxamine .
Mode of Action
It’s structurally similar compound, 4-(Trifluoromethyl)benzonitrile, participates in nickel-catalyzed arylcyanation reaction of 4-octyne . This suggests that 2-Bromo-4-(Trifluoromethoxy)benzonitrile might also participate in similar reactions.
Action Environment
It’s structurally similar compound, 4-bromo-2-(trifluoromethoxy)benzonitrile, is recommended to be stored in a dark place, sealed in dry, at room temperature . This suggests that similar storage conditions might be applicable for this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(Trifluoromethoxy)benzonitrile typically involves the bromination of 4-(Trifluoromethoxy)benzonitrile. One common method includes the reaction of 4-(Trifluoromethoxy)benzonitrile with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(Trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are used for the reduction of the nitrile group.
Major Products
Substitution: Products include various substituted benzonitriles depending on the nucleophile used.
Reduction: The major product is 2-Bromo-4-(Trifluoromethoxy)benzylamine.
Oxidation: The major product is 2-Bromo-4-(Trifluoromethoxy)benzoic acid.
Scientific Research Applications
2-Bromo-4-(Trifluoromethoxy)benzonitrile has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(Trifluoromethoxy)benzonitrile
- 4-Bromo-2-(Trifluoromethoxy)benzonitrile
- 3-(Trifluoromethyl)benzonitrile
- 4-Bromobenzotrifluoride
Uniqueness
2-Bromo-4-(Trifluoromethoxy)benzonitrile is unique due to the specific positioning of the bromine and trifluoromethoxy groups, which can influence its reactivity and interaction with other molecules. This unique structure makes it valuable in the synthesis of specialized compounds and in applications requiring specific chemical properties .
Properties
IUPAC Name |
2-bromo-4-(trifluoromethoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NO/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXCJMGFMNVWGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596200 | |
Record name | 2-Bromo-4-(trifluoromethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214334-83-4 | |
Record name | 2-Bromo-4-(trifluoromethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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